1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene
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Overview
Description
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (−NO₂). Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be achieved through several methods:
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Synthetic Routes and Reaction Conditions
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Industrial Production Methods
- Industrial production of nitro compounds often involves large-scale nitration processes using nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure the desired product yield and purity .
Chemical Reactions Analysis
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene undergoes various chemical reactions:
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Types of Reactions
Oxidation: Nitro compounds can be oxidized to form nitro alcohols or nitro ketones.
Reduction: Reduction of nitro compounds typically yields amines.
Substitution: Nitro compounds can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
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Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas with Pd/C or iron with hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines are used in substitution reactions.
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Major Products
Oxidation: Nitro alcohols or nitro ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be compared with other similar nitro compounds:
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Similar Compounds
Nitrobenzene: A simpler nitro compound with a single nitro group attached to a benzene ring.
Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
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Uniqueness
Properties
Molecular Formula |
C19H21N2O3- |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[hydroxy(oxido)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H21N2O3/c22-18(16-10-4-5-11-17(16)21(23)24)20-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11,23H,6-7,12-14H2,(H,20,22)/q-1 |
InChI Key |
UNNUDSLANCSOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2N(O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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